N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-bromobenzamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-bromobenzamide is a compound that belongs to the class of benzothiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-bromobenzamide typically involves the reaction of 4-benzothiazol-2-yl-aniline with 3-bromo-benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-bromobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted benzamides.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include amines and alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and proteins involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-bromobenzamide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or proteins, leading to the disruption of cellular processes such as cell division and proliferation. The benzothiazole moiety is known to interact with DNA and proteins, which may contribute to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(Benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide (BHPO1)
- N-[3-(Benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide (BHPO2)
- N-[4-(Benzothiazol-2-yl)phenyl]-octanamide (BPO)
Uniqueness
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-bromobenzamide is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions.
Properties
Molecular Formula |
C20H13BrN2OS |
---|---|
Molecular Weight |
409.3g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-bromobenzamide |
InChI |
InChI=1S/C20H13BrN2OS/c21-15-5-3-4-14(12-15)19(24)22-16-10-8-13(9-11-16)20-23-17-6-1-2-7-18(17)25-20/h1-12H,(H,22,24) |
InChI Key |
BTRBKVKAAKKUIR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Br |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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